![molecular formula C12H8N2OS2 B14178507 (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone CAS No. 914644-40-9](/img/structure/B14178507.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone is a heterocyclic compound that incorporates both thieno and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
作用機序
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)(2-thienyl)methanone
Uniqueness
What sets (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone apart from similar compounds is its unique combination of thieno and pyridine rings, which confer distinct electronic and steric properties . These properties make it particularly useful in applications requiring specific molecular interactions and reactivity .
特性
CAS番号 |
914644-40-9 |
|---|---|
分子式 |
C12H8N2OS2 |
分子量 |
260.3 g/mol |
IUPAC名 |
(2-aminothieno[2,3-c]pyridin-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H8N2OS2/c13-12-10(11(15)8-2-1-5-16-8)7-3-4-14-6-9(7)17-12/h1-6H,13H2 |
InChIキー |
BXYCZEUQFVZDOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
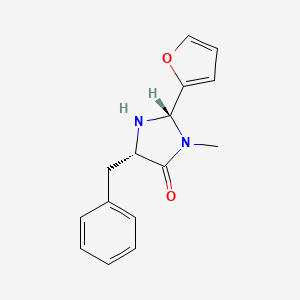
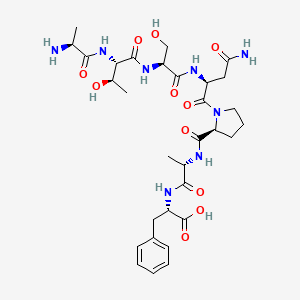
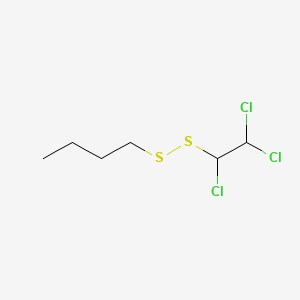
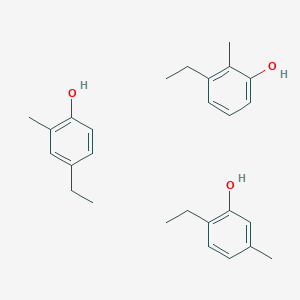
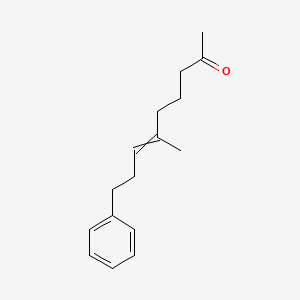
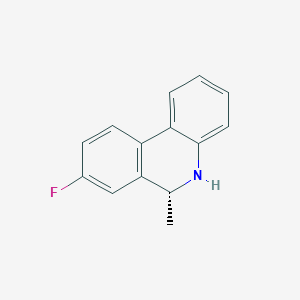
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
